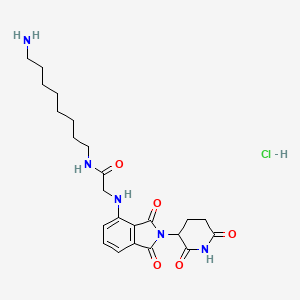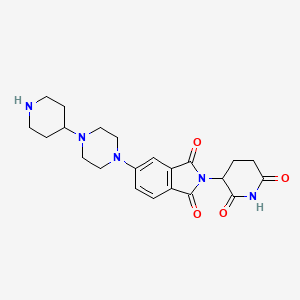![molecular formula C26H28N6O5S B11934805 (2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CKD-516 is a benzophenone analog that has been developed as a vascular disrupting agent. It is primarily investigated for its potential as an anti-cancer drug due to its ability to disrupt the vascularization of tumors . This compound is known for its ability to selectively target and disrupt the tubulin component of the endothelial cytoskeleton, leading to the shutdown of tumor blood flow and subsequent tumor necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
CKD-516 is synthesized through a series of chemical reactions that involve the modification of the B ring of benzophenone by replacing it with a carbonyl group . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that CKD-516 is a water-soluble prodrug that becomes active after being cleaved by endogenous protease .
Industrial Production Methods
The industrial production of CKD-516 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy. The production methods are designed to meet stringent regulatory standards for pharmaceutical compounds. The exact details of the industrial production methods are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
CKD-516 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: CKD-516 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving CKD-516 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from the reactions involving CKD-516 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
CKD-516 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: CKD-516 is extensively studied for its anti-cancer properties. .
Vascular Disruption: The compound is used to study the effects of vascular disruption in tumors, providing insights into the mechanisms of tumor growth and metastasis.
Combination Therapy: CKD-516 is investigated in combination with other chemotherapeutic agents, such as gemcitabine, to enhance anti-tumor activity.
Mechanism of Action
CKD-516 exerts its effects by targeting the tubulin component of the endothelial cytoskeleton . This action leads to the disruption of microtubule assembly, resulting in microtubule dysfunction and cell cycle arrest at the G2/M phase . The compound’s vascular disrupting properties cause rapid shutdown of tumor blood flow, leading to tumor ischemia and necrosis . Additionally, CKD-516 has been shown to induce dendritic cell maturation through the Rho signaling pathway, enhancing the immune response against tumors .
Comparison with Similar Compounds
CKD-516 is unique among vascular disrupting agents due to its specific mechanism of action and efficacy . Similar compounds include:
Combretastatin A-4: A well-known vascular disrupting agent that also targets tubulin but has different pharmacokinetic properties and clinical applications.
Zybrestat (fosbretabulin): Another tubulin-binding vascular disrupting agent with a different chemical structure and clinical profile.
CKD-516 stands out due to its potent anti-tumor activity, ability to enhance the efficacy of other chemotherapeutic agents, and potential to boost the immune response in cancer therapy .
Properties
Molecular Formula |
C26H28N6O5S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m1/s1 |
InChI Key |
UKKRUIXIDCWALA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)




![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)



